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Introduction: 1H-Indole-2-carbohydrazide is a heterocyclic compound derived from indole, a

prominent scaffold in numerous natural products and synthetic molecules.[1] Due to its

versatile chemical reactivity and the diverse biological activities associated with the indole

nucleus, 1H-indole-2-carbohydrazide has emerged as a crucial building block in medicinal

chemistry.[2][3] The carbohydrazide moiety (-CONHNH2) is a key pharmacophore that acts as

both a hydrogen bond donor and acceptor, enabling strong interactions with various biological

targets.[3][4] This scaffold has been extensively utilized to develop novel therapeutic agents

with a wide range of pharmacological effects, including anticancer, antimicrobial, and

antidiabetic properties.[5][6][7]

Application Notes
Anticancer Activity
Derivatives of 1H-indole-2-carbohydrazide have demonstrated significant potential as

anticancer agents, operating through multiple mechanisms of action.

Tubulin Polymerization Inhibition: A primary mechanism is the inhibition of tubulin

polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M

phase and subsequent apoptosis.[1][8][9] Molecular docking studies suggest that these

compounds often bind to the colchicine site on tubulin, preventing the formation of the mitotic

spindle essential for cell division.[1][8][10] Numerous derivatives, including furanyl-,
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thiophenyl-, and pyrrolyl-substituted indole-2-carbohydrazides, have shown potent

antiproliferative activity against a wide panel of human cancer cell lines, with GI50 values in

the nanomolar range.[1][10][11][12] For instance, derivative 6i, a thiophenyl-3-phenyl-1H-
indole-2-carbohydrazide, exhibited a lethal concentration (LC50) of 71 nM against COLO

205 colon cancer cells.[1][9]

VEGFR-2 Inhibition and Anti-Angiogenesis: Certain 1H-indole-2-carbohydrazide
derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor

Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[13][14] By inhibiting VEGFR-2 and

its downstream signaling pathways, these compounds can suppress the formation of new

blood vessels required for tumor growth and metastasis.[13][14] Compound 24f, for example,

displayed potent cytotoxic activities against HCT116 and SW480 colon cancer cell lines

(GI50 values of 8.1 and 7.9 μM, respectively) while being inactive against normal cells.[13]

[14] Its anti-angiogenic effects were confirmed through various assays, including the chick

chorioallantoic membrane (CAM) and human umbilical vein endothelial cell (HUVEC)

migration assays.[13][14]

Induction of Apoptosis: Beyond cell cycle arrest, these compounds can induce apoptosis by

modulating the expression of key regulatory proteins.[13] Western blot analysis has shown

that some derivatives increase the expression of the pro-apoptotic protein Bax while

decreasing the levels of the anti-apoptotic protein Bcl-2.[13]

Antimicrobial Activity
The 1H-indole-2-carbohydrazide scaffold has been used to synthesize compounds with

broad-spectrum antimicrobial activity.

Antibacterial and Antifungal Activity: Novel derivatives have been tested against various

pathogens, including Staphylococcus aureus, Escherichia coli, Candida albicans, and

Aspergillus niger.[7] Several compounds exhibited excellent antimicrobial activity, with

minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 µg/mL, comparable

to standard drugs.[7]

Antitubercular Activity: The scaffold has shown promise in the development of agents against

Mycobacterium tuberculosis.[7] In silico molecular docking studies suggest that these
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compounds may act by inhibiting mycobacterial enoyl reductase (InhA), a key enzyme in the

mycobacterial cell wall synthesis pathway.[7]

Antidiabetic Activity (α-Glucosidase Inhibition)
By applying molecular hybridization techniques, researchers have designed and synthesized

1H-indole-2-carbohydrazide derivatives that act as potent α-glucosidase inhibitors.[6] This

enzyme is a key target in the management of type 2 diabetes mellitus, as its inhibition delays

carbohydrate digestion and reduces postprandial hyperglycemia. A series of indole-

carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids showed excellent inhibitory

activity, with IC50 values significantly lower than the standard drug, acarbose.[6] For example,

compound 11d was found to be approximately 119 times more potent than acarbose.[6]

Other Therapeutic Applications
CB1 Receptor Allosteric Modulators: Structurally related 1H-indole-2-carboxamides have

been synthesized and evaluated as negative allosteric modulators of the cannabinoid type 1

(CB1) receptor.[15][16] These modulators can fine-tune the endocannabinoid system, which

is involved in processes like pain, appetite, and memory.[15]

Antiplatelet Aggregation: N-acylhydrazone derivatives of 1H-indole-2-carbohydrazide have

been investigated for their ability to inhibit platelet aggregation induced by agents like

arachidonic acid (AA) and collagen.[17]

Quantitative Data Summary
Table 1: Antiproliferative Activity of Selected 1H-Indole-2-Carbohydrazide Derivatives
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Compound ID
Cancer Cell
Line

Activity Type Value (µM) Reference

6i
COLO 205
(Colon)

LC50 0.071 [1][9]

6i
SK-MEL-5

(Melanoma)
LC50 0.075 [1][9]

26 A549 (Lung) IC50 0.19 [8][12]

27b HepG2 (Liver) IC50 0.34 [8][12]

27d A549 (Lung) IC50 0.43 [8][12]

27b-27d
HuCCA-1 (Bile

Duct)
IC50 <0.5 [8][12]

12 MCF-7 (Breast) IC50 3.01 [13]

4e
Average (MCF-7,

A549, HCT)
IC50 2.0 [5][18]

24f HCT116 (Colon) GI50 8.1 [13][14]

24f SW480 (Colon) GI50 7.9 [13][14]

| 5a, 6b | Leukemia, Colon, Breast, etc. | GI50 | <0.4 |[10][11] |

Table 2: Antimicrobial Activity of Selected 1H-Indole-2-Carbohydrazide Derivatives

Compound
Class

Pathogen Activity Type Value (µg/mL) Reference

Disubstituted

Hydrazides

S. aureus, E.
coli, S. Typhi

MIC 1.56 - 6.25 [7]

Disubstituted

Hydrazides

C. albicans, A.

flavus, A. niger
MIC 1.56 - 6.25 [7]

| Disubstituted Hydrazides | M. tuberculosis | MIC | 1.56 - 6.25 |[7] |
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Table 3: α-Glucosidase Inhibitory Activity of 1H-Indole-2-Carbohydrazide Derivatives

Compound ID Activity Type Value (µM) Reference

11a-o (Series) IC50 6.31 - 49.89 [6]

11d IC50 6.31 [6]

| Acarbose (Standard) | IC50 | 750.0 |[6] |

Experimental Protocols
Protocol 1: General Synthesis of 1H-Indole-2-
Carbohydrazide
This protocol describes the synthesis of the core scaffold from its corresponding ester.[6][17]

[19]

Materials:

Methyl or Ethyl 1H-indole-2-carboxylate

Hydrazine hydrate (99%)

Ethanol

Deionized water

Procedure:

Dissolve the starting material, methyl 1H-indole-2-carboxylate (1 equivalent), in ethanol.

Add an excess of hydrazine hydrate (e.g., 3 to 15 equivalents) to the solution.[6][17]

Stir the reaction mixture at room temperature or reflux for 2-6 hours.[6][17] Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10268488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10268488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10268488/
https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10268488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172840/
https://iris.unife.it/bitstream/11392/2403678/4/PostPrint11392-2403678.pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10268488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10268488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172840/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add cold water to the mixture to precipitate the product.[6]

Collect the white precipitate of 1H-indole-2-carbohydrazide by filtration.

Wash the solid with cold water and dry under vacuum. The product can be further purified by

recrystallization from ethanol if necessary.[5]

Protocol 2: Synthesis of N'-Substituted-1H-indole-2-
carbohydrazide Derivatives (Hydrazones)
This protocol outlines the condensation reaction between 1H-indole-2-carbohydrazide and an

aldehyde to form a hydrazone derivative.[17][19]

Materials:

1H-indole-2-carbohydrazide

Substituted aromatic or heterocyclic aldehyde (1 equivalent)

Ethanol

Glacial acetic acid (catalytic amount)

Procedure:

Suspend 1H-indole-2-carbohydrazide (1 equivalent) in ethanol (10 mL per mmol of

hydrazide).

Add the appropriate aldehyde (1 equivalent) to the suspension.

Add a catalytic amount of glacial acetic acid (e.g., a few drops).

Heat the reaction mixture to reflux and maintain for 2-18 hours, monitoring by TLC.[17][19]

After the reaction is complete, allow the mixture to cool to room temperature.

The precipitated product is collected by filtration.
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The crude product is washed with cold ethanol and can be purified by crystallization from a

suitable solvent (e.g., ethanol).[19]

Protocol 3: In Vitro Antiproliferative MTT Assay
This protocol is used to assess the cytotoxicity of the synthesized compounds against cancer

cell lines.[5][18]

Materials:

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

Complete culture medium (e.g., DMEM with 10% FBS)

Synthesized compounds dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Phosphate-Buffered Saline (PBS)

DMSO

96-well microtiter plates

Microplate reader

Procedure:

Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate

for 24 hours to allow attachment.

Treat the cells with various concentrations of the test compounds (typically in a serial

dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or

Staurosporine).[5]

Incubate the plates for 48-72 hours.

After incubation, add MTT solution to each well and incubate for another 4 hours at 37°C.

Live cells will reduce the yellow MTT to purple formazan crystals.
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Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control. Plot the viability

against the compound concentration and determine the IC50/GI50 value (the concentration

that inhibits 50% of cell growth).
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Caption: General synthesis workflow for 1H-indole-2-carbohydrazide and its derivatives.
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Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.
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Structural Modifications
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- EWG/EDG on terminal rings

modulate activity

Click to download full resolution via product page

Caption: Key structure-activity relationships (SAR) for 1H-indole-2-carbohydrazide
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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